molecular formula C10H5FLiNO2S B15233615 Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate

Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate

Cat. No.: B15233615
M. Wt: 229.2 g/mol
InChI Key: KUWVCIQQWOOBGG-UHFFFAOYSA-M
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Description

Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is an organolithium compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a thiazole ring, a fluorophenyl group, and a carboxylate moiety, making it a versatile candidate for numerous applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is carried out in an inert atmosphere, often using solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). The reaction conditions usually require low temperatures to prevent decomposition and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process is optimized for large-scale production, focusing on cost-efficiency, yield, and purity. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives.

Scientific Research Applications

Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. The presence of the fluorophenyl group enhances its ability to interact with biological membranes and proteins, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate
  • Lithium 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
  • Lithium 4-(4-methylphenyl)-1,3-thiazole-2-carboxylate

Uniqueness

Lithium 4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C10H5FLiNO2S

Molecular Weight

229.2 g/mol

IUPAC Name

lithium;4-(4-fluorophenyl)-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C10H6FNO2S.Li/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14;/h1-5H,(H,13,14);/q;+1/p-1

InChI Key

KUWVCIQQWOOBGG-UHFFFAOYSA-M

Canonical SMILES

[Li+].C1=CC(=CC=C1C2=CSC(=N2)C(=O)[O-])F

Origin of Product

United States

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